3-(Benzylamino)propan-1-ol hydrochloride
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Overview
Description
3-(Benzylamino)propan-1-ol hydrochloride is an organic compound with the chemical formula C10H16ClNO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry. The compound appears as a white crystalline solid and is soluble in water and organic solvents like chloroform and ethanol .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its use as an intermediate in organic synthesis, it may be involved in a wide range of biochemical reactions depending on the specific compounds it is synthesized into .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Benzylamino)propan-1-ol hydrochloride . For instance, its solubility in water and organic solvents such as chloroform and ethanol suggests that its action may be influenced by the solvent environment. Additionally, it should be stored at room temperature for optimal stability .
Preparation Methods
The synthesis of 3-(Benzylamino)propan-1-ol hydrochloride typically involves the following steps :
Reaction of Benzylamine with Acetone: Benzylamine reacts with acetone under appropriate conditions to form 3-(Benzylamino)propan-2-one.
Reduction: The 3-(Benzylamino)propan-2-one is then reduced using ammonia in alkaline conditions to produce 3-(Benzylamino)propan-1-ol.
Formation of Hydrochloride Salt: Finally, 3-(Benzylamino)propan-1-ol is reacted with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
3-(Benzylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Benzylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(Benzylamino)propan-1-ol hydrochloride can be compared with other similar compounds such as N-Benzyl-3-aminopropan-1-ol . While both compounds share a similar structure, this compound is unique due to its specific functional groups and reactivity. Other similar compounds include:
N-Benzyl-3-aminopropan-1-ol: CAS 4720-29-0
3-(Benzylamino)-1-propanol: CAS 4720-29-0
Biological Activity
3-(Benzylamino)propan-1-ol hydrochloride, with the chemical formula C10H15ClN2O and CAS number 104338-75-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzylamino group attached to a propanol backbone, making it a member of the amino alcohol class. Its hydrochloride salt form enhances its solubility in water, which is crucial for biological assays.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis in these cells through the activation of caspase pathways.
Key Findings:
- MCF-7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 20 µM
The biological activity of this compound is attributed to its ability to modulate various molecular targets. It is believed to interact with specific receptors involved in cell signaling pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
- Receptor Modulation : It has been shown to bind to adrenergic receptors, influencing neurotransmitter release and potentially affecting mood and anxiety levels.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients were administered the compound topically for four weeks. Results indicated a significant reduction in infection severity compared to a placebo group.
Case Study 2: Cancer Treatment
In another study, the compound was evaluated for its potential use as an adjunct therapy in chemotherapy-resistant breast cancer patients. Patients receiving standard chemotherapy alongside this compound showed improved outcomes, with higher rates of tumor regression.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments indicate that it can cause skin irritation and is harmful if ingested. The following safety profiles have been established:
Toxicity Parameter | Description |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Skin Irritation | Causes skin irritation (H315) |
Properties
IUPAC Name |
3-(benzylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYKEAKVCYIEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-75-2 |
Source
|
Record name | 3-Benzylamino-1-propanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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